7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyridopyrimidine family, which is known for its diverse biological activities and structural resemblance to purines, making it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-nicotinonitriles with carbonyl compounds. One efficient method utilizes microwave-assisted synthesis in an aqueous medium, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This method offers high yields and is environmentally friendly .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing reaction conditions such as solvent choice, catalyst concentration, and reaction time to achieve maximum yield and purity. The use of microwave irradiation and green chemistry principles is increasingly favored in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Research has shown its potential as an anti-inflammatory, antimicrobial, and antitumor agent. .
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as Bruton’s tyrosine kinase (BTK). By inhibiting BTK, the compound can modulate B-cell signaling, which is crucial in the pathogenesis of autoimmune diseases like rheumatoid arthritis. The inhibition of BTK disrupts downstream signaling pathways, leading to reduced inflammation and immune response .
Comparison with Similar Compounds
7-Deazaadenine: This compound is structurally similar but lacks the hydroxyl group at the 7-position.
Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives have varied substitutions at the 4-position, offering different biological activities.
Uniqueness: 7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its hydroxyl group, which can participate in hydrogen bonding, enhancing its interaction with biological targets. This unique feature contributes to its potent biological activities and makes it a valuable compound for drug development .
Properties
Molecular Formula |
C7H5N3O2 |
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Molecular Weight |
163.13 g/mol |
IUPAC Name |
3,8-dihydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C7H5N3O2/c11-5-2-1-4-6(10-5)8-3-9-7(4)12/h1-3H,(H2,8,9,10,11,12) |
InChI Key |
JLMSDOWITZEREA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=O)NC=N2 |
Origin of Product |
United States |
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